molecular formula C14H19NO2S B7584066 Furan-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone

Furan-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone

Cat. No. B7584066
M. Wt: 265.37 g/mol
InChI Key: KFXPDGYKNDMJQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone, also known as FTUM-44, is a novel compound that has been synthesized to investigate its potential as a therapeutic agent. It is a spirocyclic compound that contains a furan ring and a thia-azaspiro ring system. In

Mechanism of Action

The mechanism of action of Furan-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and the induction of apoptosis in cancer cells. Furan-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone has been shown to bind to the active site of bacterial transpeptidase enzymes, which are involved in the final steps of cell wall synthesis. This binding inhibits the cross-linking of peptidoglycan, leading to bacterial cell death. In cancer cells, Furan-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
Furan-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone has been shown to have several biochemical and physiological effects. It has been shown to inhibit bacterial growth and induce bacterial cell death. It has also been shown to inhibit cancer cell growth and induce cancer cell death. In addition, Furan-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone has been shown to have anti-inflammatory activity and to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of Furan-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone is its broad-spectrum antibacterial activity, which makes it a potential candidate for the treatment of bacterial infections. Another advantage is its potential as an anticancer agent, as it has been shown to inhibit the growth of various types of cancer cells. However, one limitation of Furan-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the study of Furan-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of Furan-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone in vivo, including its absorption, distribution, metabolism, and excretion. Further studies are also needed to determine the safety and toxicity of Furan-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone in animals and humans. In addition, the potential of Furan-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone as a therapeutic agent for other diseases, such as inflammatory diseases and neurological disorders, should be explored.

Synthesis Methods

Furan-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone was synthesized by a multistep process that involved the reaction of 2-furoyl chloride with L-cysteine followed by cyclization with 1,7-dibromoheptane. The resulting compound was then treated with sodium hydride and methyl iodide to obtain the final product. The synthesis of Furan-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone was achieved with a yield of 32%.

Scientific Research Applications

Furan-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Furan-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone has also been investigated for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer cells and lung cancer cells.

properties

IUPAC Name

furan-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c16-13(12-5-4-9-17-12)15-8-10-18-14(11-15)6-2-1-3-7-14/h4-5,9H,1-3,6-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXPDGYKNDMJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN(CCS2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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